Migraleve

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

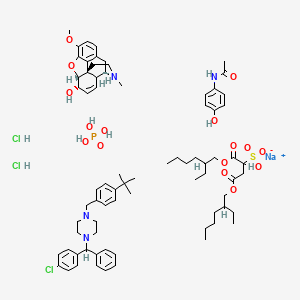

Migraleve, also known as this compound, is a useful research compound. Its molecular formula is C74H105Cl3N4NaO16PS and its molecular weight is 1499 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Composition of Migraleve

-

This compound Pink :

- Active Ingredients:

- Paracetamol (500 mg)

- Codeine Phosphate (8 mg)

- Buclizine Hydrochloride (6.25 mg)

- Purpose: Addresses headache and nausea.

- Active Ingredients:

-

This compound Yellow :

- Active Ingredients:

- Paracetamol (500 mg)

- Codeine Phosphate (8 mg)

- Purpose: Primarily targets headache and discomfort.

- Active Ingredients:

-

This compound Ultra :

- Active Ingredient:

- Sumatriptan (50 mg)

- Purpose: Specifically designed for acute migraine attacks.

- Active Ingredient:

Clinical Efficacy

Research indicates that this compound is effective in providing relief from migraine symptoms. A study highlighted that the combination of paracetamol and codeine in this compound Pink significantly improves pain relief compared to placebo treatments . The presence of buclizine also aids in managing nausea, a common symptom during migraines .

Combination Therapy

Recent studies suggest that combination therapies may enhance treatment outcomes for chronic migraine sufferers. For instance, dual therapy involving both Botox and anti-CGRP monoclonal antibodies has shown better results than monotherapy approaches . While not directly related to this compound, these findings underscore the trend towards using multi-drug strategies to improve patient outcomes in migraine management.

Pharmacokinetics

A study investigating the pharmacokinetics of this compound found no significant differences in the bioavailability of paracetamol and codeine across different formulations . This suggests that the effectiveness of this compound is consistent regardless of the specific formulation used, provided the active ingredients are present at therapeutic levels.

Study on Effectiveness

In a systematic review, this compound was found to be statistically superior in providing complete or considerable relief from migraine symptoms compared to placebo . The review compiled data from multiple studies, detailing patient demographics, treatment protocols, and outcomes.

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as drowsiness due to its codeine content. It is recommended that patients use the lowest effective dose for the shortest duration necessary . Monitoring for adverse effects is crucial, especially in populations with higher sensitivity to opioids.

Summary Table of Active Ingredients and Indications

| Variant | Active Ingredients | Indications |

|---|---|---|

| This compound Pink | Paracetamol, Codeine Phosphate, Buclizine | Headache relief; nausea management |

| This compound Yellow | Paracetamol, Codeine Phosphate | Headache relief |

| This compound Ultra | Sumatriptan | Acute migraine attacks |

Propriétés

Numéro CAS |

78168-90-8 |

|---|---|

Formule moléculaire |

C74H105Cl3N4NaO16PS |

Poids moléculaire |

1499 g/mol |

Nom IUPAC |

sodium;(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate;1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;N-(4-hydroxyphenyl)acetamide;phosphoric acid;dihydrochloride |

InChI |

InChI=1S/C28H33ClN2.C20H38O7S.C18H21NO3.C8H9NO2.2ClH.Na.H3O4P/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)9-7-2-4-8(11)5-3-7;;;;1-5(2,3)4/h4-16,27H,17-21H2,1-3H3;16-18H,5-15H2,1-4H3,(H,23,24,25);3-6,11-13,17,20H,7-9H2,1-2H3;2-5,11H,1H3,(H,9,10);2*1H;;(H3,1,2,3,4)/q;;;;;;+1;/p-1/t;;11-,12+,13-,17-,18-;;;;;/m..0...../s1 |

Clé InChI |

YHKQUERNJBHAGZ-RWHAEUCFSA-M |

SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CC(=O)NC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].Cl.Cl |

SMILES isomérique |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CC(=O)NC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OP(=O)(O)O.[Na+].Cl.Cl |

SMILES canonique |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CC(=O)NC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].Cl.Cl |

Synonymes |

migraleve |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.